molecular formula C19H25NO B024806 (S)-2-(N,N-Dibenzylamino)-3-methylbutanol CAS No. 111060-54-9

(S)-2-(N,N-Dibenzylamino)-3-methylbutanol

Cat. No. B024806
M. Wt: 283.4 g/mol
InChI Key: ZWLAXLXECFRUPM-LJQANCHMSA-N
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Description

Synthesis Analysis

(S)-2-(N,N-Dibenzylamino)-3-methylbutanol and related compounds have been synthesized through various chemical reactions. For instance, optically pure compounds have been prepared using asymmetrically modified nickel catalysts and preferential crystallization of dibenzylammonium salts (Kikukawa et al., 1987). Another method involves the synthesis of dibenzylamino-1-methylcyclohexanol and its isomers, with the stereochemistry determined through NMR spectroscopy and single crystal X-ray analysis (Jones et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to (S)-2-(N,N-Dibenzylamino)-3-methylbutanol has been characterized in detail, including vibrational and hyperpolarizability calculations. Studies such as those by Subashchandrabose et al. (2012) have utilized FT-IR, FT-Raman, UV-vis spectroscopy, and B3LYP/6-31G(d,p) level calculations to analyze the molecular structure and its characteristics (Subashchandrabose et al., 2012).

Chemical Reactions and Properties

Research on (S)-2-(N,N-Dibenzylamino)-3-methylbutanol focuses on its involvement in various chemical reactions and the unique properties it exhibits. For example, studies have explored selective homologation routes to produce triptane from dimethyl ether on acid zeolites, highlighting the compound's role in intricate chemical processes (Ahn et al., 2009).

Physical Properties Analysis

The physical state of related compounds like 2-methylbutane-1,2,3,4-tetraol has been studied to understand their phase states in pure and mixed aerosols, providing insights into the liquid-like state at moderate to high relative humidity and the semisolid or glassy state at low humidity (Lessmeier et al., 2018).

Chemical Properties Analysis

The chemical properties of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol are closely linked to its structure and synthesis. For instance, the synthesis and reactions of N-methylbenzylammonium fluorochromate(VI) on silica gel highlight the compound's selective and efficient oxidation properties, underscoring the importance of understanding its chemical behavior (Kassaee et al., 2004).

Scientific Research Applications

  • Biofuel Research

    2-Methylbutanol has been studied in combustion experiments and modeling to provide new data on ignition delay times and flame speeds, important for next-generation biofuels (Park et al., 2015).

  • Organic Synthesis

    N,N-Dibenzylamino aldehydes can be transformed into aldimines and used as chiral building blocks in organic synthesis, particularly for obtaining alpha-amino aziridines in high yields (Reetz & Lee, 2001).

  • Pharmaceuticals

    The C2-symmetrical diamine diol core unit of HIV-1 protease inhibitors can be synthesized from lithio derivatives of (S)-2-(N,N-dibenzylamino)alkyl carbamates (Weber et al., 1999).

  • Crystallography

    Preferential crystallization of 2-(4-chlorophenyl)-3-methylbutanoic acid with diethylamine was used to understand the structural assignment of the precipitated crystalline solid (Nohira et al., 1982).

  • Chemical Engineering

    The combustion chemistry of 2-methylbutanol in low-pressure premixed flames is important for its potential as a biofuel (Lucassen et al., 2015).

  • Chiral Chemistry

    Efficient, scalable separation of cis-4-benzyloxy-2,3-epoxybutanol enantiomers has been applied for the enantioselective synthesis of (2S,3S,1′S)- and (2R,3R,1′R)-(Faigl et al., 2005).

  • Chemical Synthesis

    Chiral N-α -methylbenzyl-2-phenylpyrrolidine can be prepared by reacting 1-phenyl-1,4-dibromobutane with S-(α -α -methylbenzylamine or methyl α -benzoy (Reddy & Periasamy, 1995).

properties

IUPAC Name

(2S)-2-(dibenzylamino)-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLAXLXECFRUPM-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229978
Record name (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Dibenzylamino)-3-methyl-1-butanol

CAS RN

111060-54-9
Record name (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111060-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(N,N-Dibenzylamino)-3-methylbutanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JWB Cooke, SG Davies, A Naylor - Tetrahedron, 1993 - Elsevier
Diethylaluminium enolates derived from the iron acetyl complex [(η 5 -C 5 H 5 )Fe(CO)(PPh 3 )COMe] undergo highly diastereoselective aldol reactions with the homochiral aldehydes; …
Number of citations: 39 www.sciencedirect.com

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